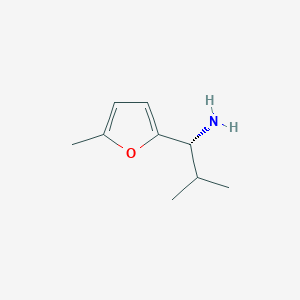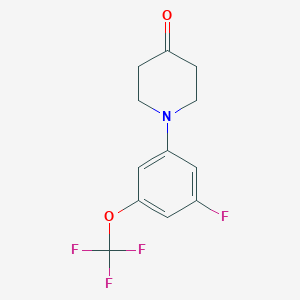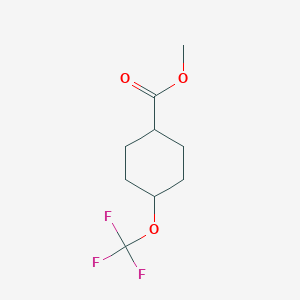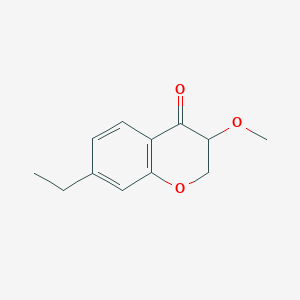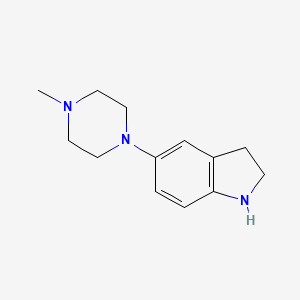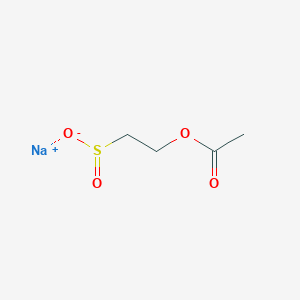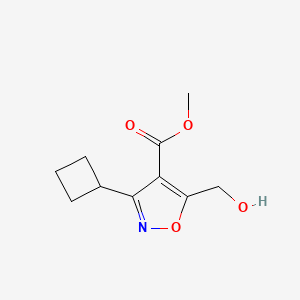
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a furan ring substituted with a methyl group at the 5-position and an amino group at the 3-position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methylfuran-2-carboxaldehyde with an appropriate amine, followed by reduction and subsequent protection of the amino group. The protected intermediate is then subjected to a series of reactions, including hydrolysis and deprotection, to yield the desired amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of amino acid metabolism and enzyme interactions. Its structural similarity to naturally occurring amino acids makes it a valuable tool for probing biological systems.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the furan ring may participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(3R)-3-amino-3-(5-methylthiophene-2-yl)propanoic acid: This compound features a thiophene ring instead of a furan ring, which can influence its reactivity and biological activity.
(3R)-3-amino-3-(5-methylpyrrole-2-yl)propanoic acid: The presence of a pyrrole ring in this compound can lead to different chemical and biological properties compared to the furan derivative.
Uniqueness: The uniqueness of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid lies in its furan ring, which imparts distinct electronic and steric properties. This can result in unique reactivity patterns and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
QOWQYAAGGVGLJV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)

![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
